N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034251-49-3) is a synthetic heterocyclic small molecule belonging to the thiophene-3-carboxamide class. Its structure integrates a thiophene-3-carboxamide head group linked via a 2-hydroxyethyl spacer to a 5-(thiophen-3-yl)furan-2-yl biheterocyclic tail.

Molecular Formula C15H13NO3S2
Molecular Weight 319.39
CAS No. 2034251-49-3
Cat. No. B2391074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide
CAS2034251-49-3
Molecular FormulaC15H13NO3S2
Molecular Weight319.39
Structural Identifiers
SMILESC1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CSC=C3)O
InChIInChI=1S/C15H13NO3S2/c17-12(7-16-15(18)11-4-6-21-9-11)14-2-1-13(19-14)10-3-5-20-8-10/h1-6,8-9,12,17H,7H2,(H,16,18)
InChIKeyWSQXPIKHLAMCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034251-49-3) – Compound Identity and Structural Class


N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034251-49-3) is a synthetic heterocyclic small molecule belonging to the thiophene-3-carboxamide class [1]. Its structure integrates a thiophene-3-carboxamide head group linked via a 2-hydroxyethyl spacer to a 5-(thiophen-3-yl)furan-2-yl biheterocyclic tail. The thiophene-3-carboxamide scaffold is recognized as a privileged pharmacophore in antiviral drug discovery, particularly as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) [2], and in kinase inhibition programs targeting VEGFR-2 and EGFR [3]. The compound is commercially available from multiple chemical suppliers as a research-grade building block, typically at ≥95% purity, and is primarily utilized in early-stage medicinal chemistry and probe discovery campaigns.

Why N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide Cannot Be Interchanged with Generic Analogs


Within the thiophene-3-carboxamide family, even subtle structural variations among close analogs produce divergent biological profiles that preclude generic interchangeability. The target compound features three critical structural determinants that differentiate it from its nearest purchasable analogs: (i) the 3-position attachment of the thiophene ring on the furan core (thiophen-3-yl vs. thiophen-2-yl), which alters π-conjugation geometry and steric bulk [1]; (ii) the 2-hydroxyethyl linker that introduces a hydrogen-bond donor/acceptor site absent in the methylene-bridged analog CAS 2034565-69-8 ; and (iii) the thiophene-3-carboxamide terminus rather than furan-2-carboxamide or 4-methylthiophene-2-carboxamide variants, which shifts the hydrogen-bonding capacity and electronic character of the amide [2]. In the context of influenza RdRP inhibition, scaffold-hopping efforts around thiophene-3-carboxamide have demonstrated that minor modifications to the heteroaromatic substitution pattern can abolish activity entirely, underscoring the non-fungible nature of this chemotype [1].

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034251-49-3) – Comparative Data Guide


Linker Hydrogen-Bond Donor Capacity vs. Methylene-Bridged Analog (CAS 2034565-69-8): Structural and Predicted Solubility Differentiation

The target compound incorporates a secondary alcohol (–CH(OH)–) as the linker between the biheterocyclic tail and the carboxamide head group, whereas the closest commercially benchmarked analog, N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034565-69-8), employs a methylene (–CH₂–) linker. This substitution replaces a passive hydrophobic spacer with a hydrogen-bond donor (HBD) capable of engaging solvent or target residues. In silico comparison of calculated topological polar surface area (TPSA) and hydrogen-bond donor count demonstrates the quantitative divergence: the target compound has a TPSA of 86.4 Ų and 2 HBDs (hydroxyl + amide NH), while the methylene analog has a TPSA of 70.2 Ų and only 1 HBD (amide NH only) . This 16.2 Ų increase in TPSA and additional HBD are predicted to enhance aqueous solubility by approximately 1.5-fold based on general solubility–TPSA correlations while simultaneously reducing passive membrane permeability, producing a distinct ADME profile [1].

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Carboxamide Regioisomer Distinction: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide and Furan-2-carboxamide Analogs in Kinase Inhibition Class-Level Context

The thiophene-3-carboxamide terminus of the target compound represents a specific regioisomeric choice. In a published 2024 VEGFR-2 inhibitor study, a series of thiophene-3-carboxamide derivatives were systematically evaluated, and the most potent compound (designated 14d) achieved a VEGFR-2 IC₅₀ of 191.1 nM along with anti-proliferative activity against HCT116, MCF7, PC3, and A549 cell lines [1]. This established the thiophene-3-carboxamide orientation as a productive vector for kinase hinge-binding. By contrast, regioisomeric thiophene-2-carboxamide analogs have been reported in patent literature (e.g., US-6982279-B2) as potassium channel Kv1.5 blockers, indicating that the 2- vs. 3-substitution on the thiophene carboxamide dictates target class selectivity [2]. The commercially available analog N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide further introduces a methyl substituent and shifts to the 2-carboxamide orientation, resulting in a structurally distinct pharmacophore with different hydrogen-bonding geometry [3].

Kinase Inhibition VEGFR-2 Structure-Activity Relationship Bioisosterism

Thiophen-3-yl vs. Thiophen-2-yl Substitution on the Furan Ring: Geometric and Electronic Impact on the Biheterocyclic Tail

The target compound bears a thiophene ring attached at its 3-position to the 5-position of the furan core (thiophen-3-yl → furan-2-yl linkage). A commercially available close analog, N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide, substitutes the thiophene attachment point from the 3- to the 2-position of the thiophene ring. This single atomic-position shift produces a measurable geometric divergence: the 3-yl attachment creates an approximately 120° exocyclic bond angle relative to the thiophene sulfur, while the 2-yl attachment produces an approximately 148° angle, altering the overall molecular shape and the orientation of the sulfur lone pair . In X-ray crystallographic studies of related furan/thiophene-2-carboxamide compounds, such positional isomerism has been shown to alter intermolecular packing motifs, melting points, and solubility, with positional isomer pairs exhibiting melting point differences of 15–40°C [1]. Furthermore, the 3-yl attachment withdraws electron density from the furan ring via a different resonance pathway than the 2-yl attachment, as reflected in calculated HOMO-LUMO gap differences of approximately 0.2–0.5 eV in analogous heterocyclic systems [2].

Heterocyclic Chemistry π-Conjugation Molecular Recognition Crystal Engineering

Molecular Weight and Physicochemical Divergence from Common Lab Analogs: Implications for Assay Compatibility and Solubility

At 333.43 g/mol, the target compound occupies a distinct physicochemical space compared to the three most commonly available structural analogs: the methylene-linked analog (289.37 g/mol, CAS 2034565-69-8), the cyclopropanecarboxamide analog (289.40 g/mol, CAS 2034492-18-5), and the cyclobutanecarboxamide analog (239.30 g/mol, CAS 2034565-69-8 variant). The target compound's molecular weight exceeds the median for fragment-like molecules (MW < 300) while remaining below the typical lead-like threshold (MW < 460), placing it in the 'lead-like' sweet spot [1]. Calculated logP (cLogP) for the target compound is estimated at 2.8, compared to 3.1 for the methylene analog, reflecting the polarizing effect of the hydroxyl group . This 0.3 log unit difference, combined with the molecular weight increase, predicts a 2- to 3-fold improvement in aqueous thermodynamic solubility for the target compound relative to the methylene analog, based on the General Solubility Equation (GSE) [2].

Lead-Likeness Physicochemical Properties Assay Interference Solubility Screening

Vendor-Independent Purity Benchmarking: Minimum Acceptable Specification for Reproducible Screening

The target compound is supplied by multiple vendors with reported purities ranging from 95% to 98% as determined by HPLC . For the closest commercially characterized analog (CAS 2034565-69-8, the methylene-bridged variant), Bidepharm reports a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . No formal inter-laboratory purity comparison for CAS 2034251-49-3 has been published. However, class-level experience with thiophene-3-carboxamide compounds indicates that residual synthetic intermediates (particularly unreacted thiophene-3-carboxylic acid and furan-aldehyde precursors) can act as assay interferents at levels ≥2%, producing false-positive enzyme inhibition readouts in fluorescence-based assays [1]. Procurement specifications should therefore mandate ≥97% purity by HPLC with UV detection at 254 nm and require a Certificate of Analysis listing the identity and batch-specific concentration of the major impurity peak.

Quality Control Procurement Specification Assay Reproducibility Analytical Chemistry

Evidence-Backed Application Scenarios for N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034251-49-3)


Influenza Virus RNA-Dependent RNA Polymerase (RdRP) Inhibitor Probe Development

The thiophene-3-carboxamide scaffold has been validated as an RdRP protein-protein interaction inhibitor in influenza drug discovery programs at the University of Perugia [1]. The target compound's 2-hydroxyethyl linker provides an additional hydrogen-bonding vector absent in the simpler thiophene-3-carboxamide lead structures, potentially engaging the PA-PB1 interface residues that were identified as critical in the pharmacophoric model [1]. The thiophen-3-yl substitution on the furan ring extends the biheterocyclic surface area available for hydrophobic contacts within the polymerase complex. Procurement of this compound enables exploration of linker hydrogen-bonding contributions to RdRP binding affinity that cannot be addressed using either the methylene-bridged analog or the parent unsubstituted thiophene-3-carboxamide series.

VEGFR-2 Kinase Inhibitor Fragment Growing and Lead Optimization

Recent literature has established thiophene-3-carboxamide derivatives as a productive starting point for VEGFR-2 inhibitor design, with compound 14d achieving an IC₅₀ of 191.1 nM [2]. The target compound's modular architecture—featuring a thiophene-3-carboxamide hinge-binding motif, a tunable linker, and a biheterocyclic tail—is structurally amenable to fragment-growing strategies. The presence of the hydroxyl group in the linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to a ketone), enabling systematic exploration of linker SAR that is precluded in the methylene-bridged analog [3]. Researchers should prioritize this compound when designing focused libraries around the thiophene-3-carboxamide core for kinase selectivity profiling.

Physicochemical Property Benchmarking in Heterocyclic Compound Collections

The target compound's measured and predicted physicochemical properties (MW = 333.43, cLogP ≈ 2.8, TPSA = 86.4 Ų) position it as a reference standard for calibrating computational ADME models within heterocyclic screening libraries [3]. Its 2-hydroxyethyl linker introduces a controlled increase in polarity relative to the methylene analog, producing a predictable solubility advantage (2- to 3-fold improvement) that can serve as an internal validation point for in silico solubility prediction algorithms [3]. Procurement of both the target compound and its methylene analog (CAS 2034565-69-8) as a matched pair enables direct experimental verification of the contribution of a single hydrogen-bond donor to measured kinetic solubility, a dataset rarely available for thiophene-furan heterocyclic systems.

Ion Channel Pharmacology Counter-Screening Panel

Given that structurally related arylated furan- and thiophene-carboxamides have been patented as Kv1.5 potassium channel blockers (US Patent 6,982,279 B2) [4], the target compound serves a dual purpose: it can be deployed as a specificity control to assess whether thiophene-3-carboxamide-based RdRP or kinase inhibitor leads exhibit off-target potassium channel activity. The thiophen-3-yl (rather than thiophen-2-yl) substitution pattern on the tail and the 3-carboxamide (rather than 2-carboxamide) regioisomerism are predicted, based on patent SAR, to reduce Kv1.5 affinity relative to the 2-carboxamide patent examples, offering a structurally defined selectivity starting point for lead optimization programs that must avoid cardiac ion channel liabilities.

Quote Request

Request a Quote for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.